molecular formula C19H19N3O2 B6347949 4-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine CAS No. 1354924-53-0

4-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Cat. No.: B6347949
CAS No.: 1354924-53-0
M. Wt: 321.4 g/mol
InChI Key: XEFJWPDHGSENLK-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, connected through a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 3-methylbenzaldehyde.

    Condensation Reaction: The aldehydes undergo a condensation reaction with guanidine to form the corresponding pyrimidine derivative.

    Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the pyrimidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the methyl group on the phenyl ring.

    4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine: Methyl group is positioned differently on the phenyl ring.

Uniqueness

4-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-5-4-6-13(9-12)15-11-16(22-19(20)21-15)14-7-8-17(23-2)18(10-14)24-3/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFJWPDHGSENLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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